

## CP-91149 solubility in DMSO and other solvents

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Compound of Interest		
Compound Name:	CP-91149	
Cat. No.:	B1669576	Get Quote

## **Application Notes and Protocols for CP-91149**

Topic: CP-91149 Solubility in DMSO and Other Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction:

**CP-91149** is a potent and selective inhibitor of glycogen phosphorylase (GP), an enzyme crucial for the breakdown of glycogen.[1][2][3] It demonstrates inhibitory activity against the liver, muscle, and brain isoforms of GP, making it a valuable tool for research in type 2 diabetes and cancer.[4][5][6] Specifically, it inhibits human liver glycogen phosphorylase a (HLGPa) with an IC50 value of 0.13 μM in the presence of glucose.[1][3][6] The efficacy of **CP-91149** is noted to be 5- to 10-fold less potent in the absence of glucose.[1][3][6] This document provides detailed information on the solubility of **CP-91149** in various solvents, protocols for its use in experimental settings, and diagrams illustrating its mechanism of action and experimental workflows.

## **Solubility Data**

The solubility of **CP-91149** in dimethyl sulfoxide (DMSO) and other solvent systems is critical for the preparation of stock solutions and formulations for both in vitro and in vivo studies. It is important to note that the use of fresh DMSO is recommended as moisture can reduce the solubility of the compound.[1] For challenging dissolutions, heating and/or sonication can be employed to aid the process.[2]



Table 1: Solubility of CP-91149 in Single and Co-solvent Systems

Solvent System	Concentration	Notes
DMSO	100 mg/mL (250.08 mM)	Ultrasonic treatment may be required.[7]
DMSO	80 mg/mL (200.06 mM)	Use fresh DMSO as absorbed moisture can decrease solubility.[1]
DMSO	25 mg/mL	
DMF	25 mg/mL	
DMSO:PBS (pH 7.2) (1:4)	0.20 mg/mL	

Table 2: Formulations for In Vivo Administration

Solvent System Composition	Concentration	Resulting Solution
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (6.25 mM)	Clear solution[2][7]
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (6.25 mM)	Clear solution[2][7]
5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH2O	4 mg/mL (from an 80 mg/mL DMSO stock)	Clear solution[1]
5% DMSO, 95% Corn Oil	0.65 mg/mL (from a 13 mg/mL DMSO stock)	Clear solution[1]
0.5% Methylcellulose + 0.2% Tween 80 in water	5 mg/mL	Homogeneous suspension[1]
Carboxymethylcellulose sodium (CMC-Na) solution	≥ 5 mg/mL	Homogeneous suspension[1]

## **Experimental Protocols**



## Protocol 1: Preparation of a 10 mM CP-91149 Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of **CP-91149** for subsequent dilution in experimental assays.

### Materials:

- CP-91149 (Molecular Weight: 399.88 g/mol )
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Vortex mixer
- Ultrasonic water bath

#### Procedure:

- Weigh out 4.0 mg of **CP-91149** powder and place it in a sterile microcentrifuge tube.
- Add 1.0 mL of anhydrous DMSO to the tube. This will yield a final concentration of 10 mM (based on a molecular weight of 399.88).
- Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
- If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.
- Visually inspect the solution to ensure it is clear and free of particulates.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]



# Protocol 2: In Vitro Glycogen Phosphorylase a (GPa) Inhibition Assay

Objective: To determine the inhibitory activity of **CP-91149** on human liver glycogen phosphorylase a (HLGPa).

#### Materials:

- Human liver glycogen phosphorylase a (HLGPa)
- **CP-91149** stock solution (e.g., 10 mM in DMSO)
- Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM KCl, 2.5 mM EGTA, 2.5 mM MgCl<sub>2</sub>
- Substrate Solution: 0.5 mM glucose-1-phosphate and 1 mg/mL glycogen in Assay Buffer
- Phosphate detection reagent (e.g., Malachite Green-based)
- 96-well microplate

#### Procedure:

- Prepare serial dilutions of the CP-91149 stock solution in the Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).</li>
- In a 96-well plate, add 5 μL of the diluted **CP-91149** or vehicle (DMSO) to each well.
- Add 85 μL of HLGPa (e.g., 85 ng) in Assay Buffer to each well and incubate for 15 minutes at room temperature.[1]
- Initiate the enzymatic reaction by adding 10 μL of the Substrate Solution to each well.
- Incubate the plate at 22°C for 20 minutes.
- Stop the reaction and measure the released inorganic phosphate using a phosphate detection reagent according to the manufacturer's instructions.
- Read the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).[1]



Calculate the percent inhibition for each concentration of CP-91149 and determine the IC50 value.

# Protocol 3: Cell-Based Glycogenolysis Assay in Primary Hepatocytes

Objective: To assess the functional inhibition of glucagon-stimulated glycogenolysis by **CP-91149** in primary human hepatocytes.[3]

### Materials:

- Primary human hepatocytes
- Culture medium
- [14C]-glucose
- Glucagon
- CP-91149
- Lysis buffer
- Scintillation counter

### Procedure:

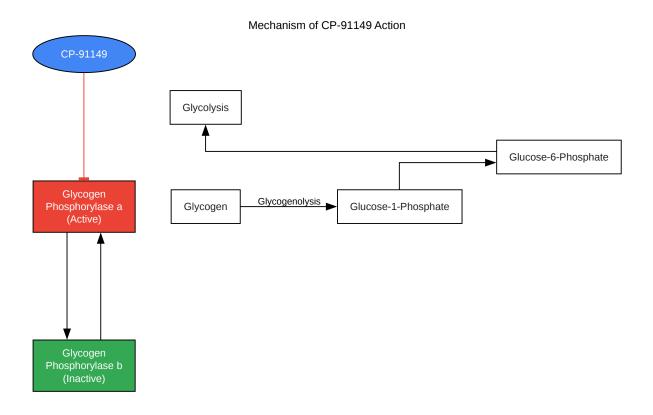
- Culture primary human hepatocytes according to standard protocols.
- Pre-label the cellular glycogen stores by incubating the cells with [14C]-glucose in the culture medium.
- Wash the cells to remove unincorporated [14C]-glucose.
- Treat the cells with varying concentrations of **CP-91149** or vehicle for a specified period.
- Stimulate glycogenolysis by adding glucagon to the culture medium.



- After the stimulation period, lyse the cells.
- Quantify the amount of [14C]-labeled glycogen remaining in the cell lysates using a scintillation counter.
- Calculate the inhibition of glucagon-stimulated glycogenolysis for each **CP-91149** concentration to determine the IC50 value. An IC50 of approximately 2.1 µM has been reported for primary human hepatocytes.[1][3][6]

# Visualizations Signaling Pathway of CP-91149 Action

The following diagram illustrates the mechanism by which CP-91149 inhibits glycogenolysis.



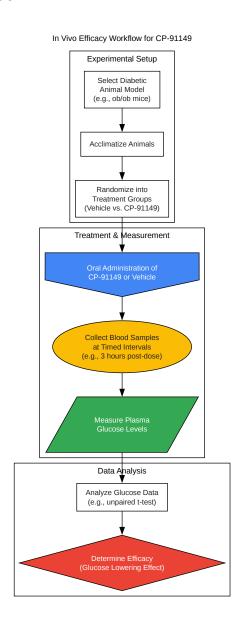
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Caption: **CP-91149** inhibits the active form of glycogen phosphorylase (GPa), blocking glycogenolysis.

## **Experimental Workflow for In Vivo Efficacy Testing**



This diagram outlines a typical workflow for evaluating the glucose-lowering effects of **CP-91149** in a diabetic animal model.



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Caption: Workflow for assessing the in vivo glucose-lowering effects of CP-91149.

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